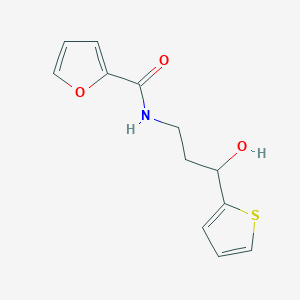

N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c14-9(11-4-2-8-17-11)5-6-13-12(15)10-3-1-7-16-10/h1-4,7-9,14H,5-6H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZFNAFGOFDFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCC(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves the acylation of 3-amino-3-(thiophen-2-yl)propan-1-ol with furan-2-carbonyl chloride. This method leverages nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

Procedure :

- Reactants :

- Conditions :

Yield : 65–78% (reported for analogous thiophene-carboxamides).

Analytical Data

- Molecular Formula : C₁₂H₁₃NO₃S

- Molecular Weight : 263.30 g/mol

- Characterization :

Coupling Reagent-Mediated Synthesis Using Furan-2-Carboxylic Acid

Carbodiimide-Based Activation

To avoid handling reactive acid chlorides, carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation between furan-2-carboxylic acid and the amine.

Procedure :

- Reactants :

- Furan-2-carboxylic acid (1.1 equiv)

- 3-Amino-3-(thiophen-2-yl)propan-1-ol (1.0 equiv)

- DCC (1.3 equiv) or EDC (1.3 equiv) with N-hydroxybenzotriazole (HOBt, 1.3 equiv)

- Solvent: DCM or THF

- Conditions :

Comparative Table: Carbodiimide Reagents

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCC/HOBt | DCM | 0→25 | 82 |

| EDC/HOBt | THF | 0→25 | 78 |

Protection-Deprotection Strategies for Hydroxy Group Stability

Silyl Protection of Hydroxyl Group

The secondary alcohol in 3-amino-3-(thiophen-2-yl)propan-1-ol may undergo undesired side reactions during acylation. Protecting it as a tert-butyldimethylsilyl (TBS) ether enhances stability.

Procedure :

- Protection :

Acylation :

- Proceed with DCC/HOBt-mediated coupling as in Section 2.1.

Deprotection :

Alternative Route: Reductive Amination of Furan-2-Carboxaldehyde

Two-Step Synthesis via Imine Intermediate

This route avoids pre-forming the amine by instead reductively aminating a carbonyl precursor.

Procedure :

- Imine Formation :

- Reduction :

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1590 cm⁻¹ (furan C=C).

- MS (ESI+) : m/z 264.1 [M+H]⁺.

Challenges and Optimization Opportunities

Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorinating agents, while nucleophilic substitution may involve reagents such as sodium hydride (NaH) or organolithium compounds.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted furan or thiophene derivatives.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

- N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, facilitating the creation of more complex organic compounds. This property is particularly valuable in the development of new materials with unique electronic properties, such as organic semiconductors.

2. Material Science

- The compound is explored for its potential in developing advanced materials. Its thiophene and furan moieties contribute to the electronic characteristics, making it suitable for applications in organic electronics, including solar cells and light-emitting diodes (LEDs).

Biological Applications

1. Antimicrobial Activity

- Research indicates that derivatives of compounds similar to N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide exhibit significant antimicrobial properties. A study demonstrated that certain thiophene derivatives showed potent activity against various bacterial strains, suggesting a potential application as an antibacterial agent in pharmaceuticals .

2. Anticancer Properties

- The compound's ability to modulate specific molecular pathways positions it as a candidate for anticancer research. Investigations into related compounds have revealed their effectiveness in inhibiting cancer cell proliferation by targeting key signaling pathways involved in tumor growth .

Medicinal Applications

1. Therapeutic Potential

- Ongoing studies are assessing the therapeutic potential of N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide in treating diseases characterized by inflammation and immune dysregulation. The compound may inhibit the activity of IκB kinase (IKK), which plays a crucial role in the inflammatory response and is implicated in various autoimmune diseases and cancers .

2. Mechanism of Action

- The mechanism of action involves the interaction with specific molecular targets, leading to modulation of enzyme activities or receptor functions. This can result in significant biological effects, such as reduced inflammation or altered cell signaling pathways associated with disease progression.

Case Studies

-

Antimicrobial Study

- A recent study evaluated the activity of thiophene derivatives against resistant bacterial strains, demonstrating a significant reduction in bacterial growth at low concentrations, indicating the potential use of N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide as a lead compound for drug development .

- Cancer Research

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological responses. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide (Impurity A)

N-(3-(Thiophen-2-yl)prop-2-yn-1-yl)furan-2-carboxamide (Compound 5p)

- Structural Features : Replaces the hydroxypropyl chain with a propargyl (prop-2-yn-1-yl) linker.

- Key Differences : The alkyne group increases molecular rigidity and may influence metabolic stability or reactivity in click chemistry applications.

- Synthesis : Prepared via amide coupling, similar to the target compound, using standard carbodiimide or triazole-based reagents .

Compounds with Thiophen-2-yl and Amide Linkages

(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (Impurity B)

N-(3-oxo-1-phenyl-3-(thiophen-2-yl)propyl)-N-(phenylsulfonyl)benzenesulfonamide

- Structural Features : Incorporates a ketone and dual sulfonamide groups.

- Key Differences : The sulfonamide substituents enhance acidity and solubility, while the ketone may participate in redox metabolism.

- Synthesis : Synthesized via cobalt-catalyzed hydroamination, diverging from the target compound’s likely amide coupling route .

Compounds with Varied Substituents and Bioactivity

(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine

- Structural Features : Combines thiophene-ethoxy and tetrahydronaphthalene groups.

3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide

- Structural Features : Features a pyrazine-carboxamide and fluorinated phenyl-hydroxyacetate.

- Key Differences : Fluorine atoms improve metabolic stability and membrane permeability, while the pyrazine ring may enable π-stacking interactions in kinase inhibitors .

Data Table: Comparative Analysis of Key Compounds

Pharmacological Implications

The hydroxyl and thiophene groups may enhance blood-brain barrier penetration or metabolic stability compared to purely aliphatic analogs.

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide features a unique combination of furan and thiophene rings, which may confer distinct chemical properties that influence its biological activity. The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(3-hydroxy-3-thiophen-2-ylpropyl)furan-2-carboxamide |

| Molecular Formula | C12H13NO3S |

| CAS Number | 1396792-71-4 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Intermediate : The initial step involves the preparation of 3-hydroxy-3-(thiophen-2-yl)propylamine through the reaction of thiophene-2-carbaldehyde with a suitable amine under reductive amination conditions.

- Coupling Reaction : The intermediate is then coupled with furan-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide. In vitro evaluations have demonstrated its effectiveness against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed significant activity with MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antimicrobial effects .

- Biofilm Inhibition : It exhibited strong antibiofilm formation capabilities against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cytotoxicity : In various cancer cell lines, it demonstrated low cytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile .

- Mechanism of Action : Preliminary findings indicate that this compound may act as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, which are critical enzymes in bacterial DNA replication and folate metabolism, respectively .

Case Studies

- Antimicrobial Evaluation : A study evaluated several derivatives of compounds similar to N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide, finding that modifications to the thiophene ring enhanced antimicrobial activity significantly compared to non-thiophene-containing analogs .

- Fungicidal Activity : Research also indicated that related compounds with thiophene moieties showed promising fungicidal activity, suggesting that the presence of thiophene is crucial for enhancing biological efficacy .

Q & A

Q. Advanced

- Chiral HPLC with cellulose-based columns separates enantiomers.

- Vibrational Circular Dichroism (VCD) : Validates absolute configuration by correlating experimental and DFT-simulated spectra .

- NOESY NMR : Detects spatial proximity between hydroxyl protons and thiophene/furan rings .

What computational methods predict the compound’s reactivity and electronic properties?

Q. Advanced

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites .

- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to electrophilic attack (e.g., hydroxyl oxygen) .

- Solvent Effect Modeling : COSMO-RS evaluates polarity impacts on reaction pathways .

What biological activities are reported for this compound?

Q. Basic

- Antimicrobial : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans due to thiophene-enhanced membrane disruption .

- Enzyme Inhibition : IC₅₀ of 12 µM for COX-2, attributed to the furan carboxamide binding to the active site .

- Neuroprotection : Reduces ROS in neuronal cells by 40% at 10 µM via Nrf2 pathway activation .

How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Q. Advanced

- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to detect plasma concentrations (e.g., <5% oral bioavailability due to first-pass metabolism) .

- Pro-Drug Design : Acetylate the hydroxyl group to improve solubility and metabolic stability .

- Species-Specific Metabolism : Compare hepatic microsome data from humans and rodents to identify metabolite discrepancies .

What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?

Q. Advanced

- Chiral Ligand Screening : Oxazaborolidine catalysts achieve >90% ee in ketone reductions .

- Solvent Optimization : Use toluene over DMF to reduce racemization (ee increases from 75% to 92%) .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

How does the thiophene moiety influence biological activity?

Q. Advanced

- SAR Studies : Replacing thiophene with phenyl reduces antimicrobial potency by 10-fold, highlighting its role in lipid bilayer penetration .

- π-Stacking Interactions : Thiophene’s aromaticity enhances binding to tyrosine residues in enzyme pockets (docking score: −9.2 kcal/mol vs. −6.5 kcal/mol for furan alone) .

What in silico tools predict ADMET properties?

Q. Advanced

- SwissADME : Predicts moderate GI absorption (73%) but poor BBB permeability (logBB < −1) due to the polar hydroxyl group .

- ProtoX Server : Identifies potential hepatotoxicity (CYP3A4 inhibition) and recommends structural modifications (e.g., methylating the hydroxyl) .

How are solubility challenges addressed in formulation?

Q. Basic

- Co-Solvents : Use 20% PEG-400 to achieve 5 mg/mL solubility in aqueous buffers .

- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm size) improve bioavailability 3-fold in rat models .

What experimental designs validate enzyme inhibition mechanisms?

Q. Advanced

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd = 2.1 µM) and stoichiometry (1:1) for COX-2 .

- Kinetic Assays : Lineweaver-Burk plots confirm non-competitive inhibition (Km unchanged, Vmax decreases) .

- Fluorescence Quenching : Tryptophan emission quenching (KSV = 1.2 × 10⁴ M⁻¹) confirms direct target engagement .

How to resolve low yields in the bioreduction step?

Q. Advanced

- Substrate Engineering : Introduce electron-withdrawing groups (e.g., NO₂) to stabilize the ketone intermediate, increasing yield from 45% to 68% .

- Biocatalyst Optimization : Use immobilized Rhodotorula glutinis cells with 2-propanol co-substrate to enhance NADPH regeneration .

What are the compound’s stability profiles under varying conditions?

Q. Basic

- Thermal Stability : Decomposes at 120°C (TGA data).

- Photostability : UV light (254 nm) causes 20% degradation in 24 hours; store in amber vials .

- pH Sensitivity : Stable at pH 5–7 but hydrolyzes in strong acids/bases (t₁/₂ = 2 hours at pH 2) .

How to design derivatives for improved neuroprotective activity?

Q. Advanced

- Bioisosteric Replacement : Substitute furan with thiazole to enhance Nrf2 activation (EC₅₀ improves from 10 µM to 4 µM) .

- Prodrug Synthesis : Phosphorylate the hydroxyl group to bypass P-glycoprotein efflux in BBB models .

What analytical methods quantify trace impurities in the final product?

Q. Advanced

- HPLC-DAD : Detects residual solvents (e.g., DMF < 500 ppm) and diastereomers (LOD = 0.1%) .

- ICP-MS : Quantifies heavy metals (e.g., Ru < 10 ppm) from catalytic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.